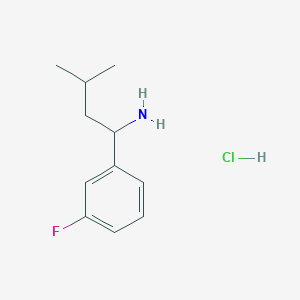
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Descripción general
Descripción
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride (FMBAH) is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless solid with a melting point of 140-141 °C and a boiling point of 258 °C. FMBAH is a highly versatile compound that has been used in a wide range of studies, including pharmacology, biochemistry, and toxicology.
Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride, a derivative of 3-fluoro-1-aminoadamantane, has been synthesized in a three-step reaction sequence which is both convenient and rapid. This synthesis technique is significant for its efficiency and applicability in creating various derivatives for research purposes (Anderson, Burks, & Harruna, 1988).
Antidepressive Activity
The compound 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone, shows potential antidepressant activities. This highlights the compound's relevance in psychiatric research and the development of new antidepressants (Yuan, 2012).
Interaction with Sigma Receptors
Research indicates that certain compounds, including N-benzyl-4-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylbutan-1-amines, show significant binding affinity for sigma2 over sigma1 receptors. This suggests that the compound's structure, especially with a butylene chain, plays a role in its interaction with sigma receptors, which is vital for developing new sigma ligands (Mamolo et al., 2008).
Antibacterial Properties
Certain derivatives, such as 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanaryl amines, have shown high antibacterial activity. This suggests potential applications in developing new antibacterial agents (Arutyunyan et al., 2017).
Fluorescence Spectroscopy Studies
The structure of complexes with NH⋯N hydrogen bonds formed by derivatives like bis(2,3,5,6-tetrafluoro-4-trifluoromethyl-phenyl)-amine with aliphatic amines has been studied using fluorescence spectroscopy. This research is significant in understanding molecular interactions in solution (Castaneda, Denisov, & Schreiber, 2001).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)6-11(13)9-4-3-5-10(12)7-9;/h3-5,7-8,11H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAAAXVGRWTJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



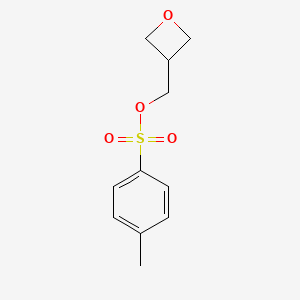
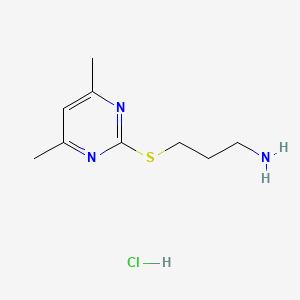

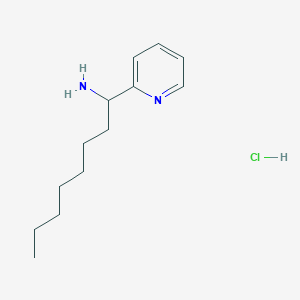


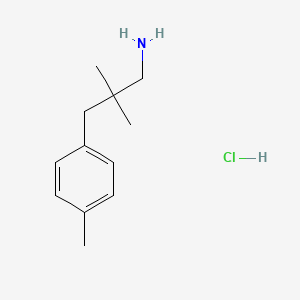
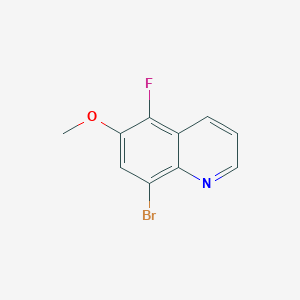
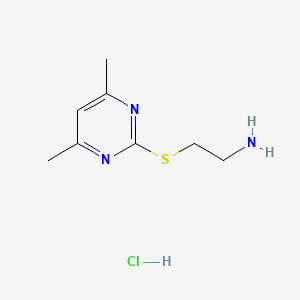

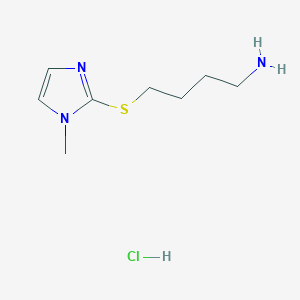

![N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride](/img/structure/B1458031.png)
